molecular formula C19H26N2O3S B2406039 N-cyclohexyl-2-(1-propylindol-3-yl)sulfonylacetamide CAS No. 850932-62-6

N-cyclohexyl-2-(1-propylindol-3-yl)sulfonylacetamide

Cat. No.: B2406039
CAS No.: 850932-62-6
M. Wt: 362.49
InChI Key: BJKPZAAPNDQKAU-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(1-propylindol-3-yl)sulfonylacetamide is a synthetic compound featuring a sulfonylacetamide backbone substituted with a cyclohexyl group and a 1-propylindol-3-yl moiety. The compound’s design incorporates a propyl chain on the indole nitrogen, distinguishing it from analogs with longer alkyl chains (e.g., pentyl derivatives) .

Properties

IUPAC Name

N-cyclohexyl-2-(1-propylindol-3-yl)sulfonylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3S/c1-2-12-21-13-18(16-10-6-7-11-17(16)21)25(23,24)14-19(22)20-15-8-4-3-5-9-15/h6-7,10-11,13,15H,2-5,8-9,12,14H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJKPZAAPNDQKAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-(1-propylindol-3-yl)sulfonylacetamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole derivative is then reacted with a sulfonyl chloride to introduce the sulfonyl group. Finally, the cyclohexyl group is attached through a nucleophilic substitution reaction. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-(1-propylindol-3-yl)sulfonylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonylacetamides.

Scientific Research Applications

N-cyclohexyl-2-(1-propylindol-3-yl)sulfonylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(1-propylindol-3-yl)sulfonylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylacetamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The indole moiety can interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Indole Derivatives

Compound Name Alkyl Chain (Indole N-Substituent) Functional Group Key Properties/Effects Regulatory Status
N-cyclohexyl-2-(1-propylindol-3-yl)sulfonylacetamide Propyl (C3) Sulfonylacetamide Hypothesized moderate lipophilicity; potential CNS activity Likely regulated*
N-cyclohexyl-2-(1-pentylindol-3-yl)acetamide (CH-PIATA) Pentyl (C5) Acetamide High lipophilicity; confirmed CB1/CB2 agonism Schedule VI controlled
7-chloro-1-methyl-5-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione N/A Benzodiazepine-dione GABA-A receptor modulation; anxiolytic FDA-approved (context-dependent)

*Inferred from structural similarity to regulated analogs under subsection (a)(6) of controlled substance guidelines .

Pharmacological and Physicochemical Differences

  • Alkyl Chain Length : The propyl substituent in the target compound reduces lipophilicity (logP ~3.2 estimated) compared to the pentyl analog CH-PIATA (logP ~5.8), which may decrease blood-brain barrier penetration and shorten metabolic half-life .
  • Functional Group : The sulfonylacetamide group introduces greater polarity and hydrogen-bonding capacity compared to CH-PIATA’s acetamide. This could reduce off-target interactions but may compromise CNS bioavailability .
  • Receptor Specificity : While CH-PIATA exhibits strong CB1 affinity (Ki <10 nM), the sulfonyl modification in the target compound may shift selectivity toward CB2 or other targets (e.g., TRP channels), though experimental confirmation is needed .

Mechanistic and Regulatory Insights

  • Mechanism : Unlike nitrosoureas (e.g., 1,3-bis(2-chloroethyl)-1-nitrosourea), which act as alkylating agents with anticancer activity , the target compound’s indole-sulfonamide scaffold suggests a receptor-mediated mechanism. However, shared lipophilicity-driven biodistribution principles (e.g., brain penetration in nitrosoureas) may apply .
  • Exceptions may apply if developed as an FDA-approved therapeutic .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-cyclohexyl-2-(1-propylindol-3-yl)sulfonylacetamide, and how can reaction conditions influence product purity?

  • Methodology : Synthesis typically involves sulfonylation of indole derivatives followed by coupling with cyclohexylacetamide. For example, oxidation of sulfinyl intermediates (e.g., using 3-chloroperoxybenzoic acid in methanol:chloroform at 45°C) requires precise stoichiometric control to minimize byproducts like sulfoxide derivatives . Reaction monitoring via TLC or HPLC is critical to assess intermediate conversion rates. Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended to isolate the target compound .

Q. How can spectroscopic techniques (e.g., NMR, FT-IR) confirm the structural integrity of this compound?

  • Methodology :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra for characteristic peaks:
  • Indole C3-H proton at δ ~7.2–7.5 ppm (deshielded due to sulfonyl group).
  • Cyclohexyl protons as a multiplet at δ ~1.2–2.0 ppm.
  • Sulfonyl group confirmed by 13C^{13}C-NMR resonance at ~115–120 ppm .
  • FT-IR : Key absorptions include sulfonyl S=O stretches at ~1350–1300 cm1^{-1} and amide C=O at ~1650–1680 cm1^{-1} .

Advanced Research Questions

Q. What crystallographic data are available for structural analogs, and how do they inform molecular conformation analysis of this compound?

  • Methodology : Single-crystal X-ray diffraction studies on analogs (e.g., N-cyclohexyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide) reveal chair conformations for the cyclohexyl ring and intermolecular N–H⋯O hydrogen bonding networks. These findings suggest similar packing behavior for the sulfonylacetamide derivative. Data collection at 113 K with Rigaku Saturn CCD detectors and refinement via SHELXTL software are standard . Key parameters:

  • Monoclinic system (space group P21_1/c).
  • Lattice constants: a = 11.5065 Å, b = 9.7666 Å, c = 12.3139 Å, β = 96.639° .

Q. How can structure-activity relationship (SAR) studies optimize TLR4/7 agonistic activity in analogs of this compound?

  • Methodology :

  • In vitro assays : Use NF-κB reporter cell lines (HEK-Blue hTLR4 or mTLR4) to quantify activation potency. For example, pyrimido[5,4-b]indole analogs with substituents like 8-(furan-2-yl) showed enhanced TLR4 activation (EC50_{50} < 1 μM) compared to parent compounds .
  • Molecular docking : Compare binding affinities to TLR4-MD2 complexes using software like AutoDock Vina. Focus on sulfonyl/amide interactions with hydrophobic MD2 pockets .

Q. What strategies resolve conflicting data in oxidation-state-dependent bioactivity (e.g., sulfonyl vs. sulfoxide derivatives)?

  • Methodology :

  • Controlled synthesis : Isolate sulfonyl (e.g., compound 2) and sulfoxide (e.g., compound 3) derivatives via gradient elution .
  • Bioassay triage : Test each isomer in parallel for TLR4/7 activation, cytokine profiling (e.g., IL-6, TNF-α), and cytotoxicity (MTT assay). For example, sulfonyl derivatives often exhibit higher stability and potency than sulfoxides due to stronger electron-withdrawing effects .

Experimental Design & Data Analysis

Q. How to design assays for evaluating metabolic stability of this compound in hepatic microsomes?

  • Methodology :

  • Microsomal incubation : Use human/rat liver microsomes (0.5 mg/mL) with NADPH regeneration system. Monitor parent compound depletion via LC-MS/MS over 60 minutes.
  • Kinetic analysis : Calculate intrinsic clearance (CLint_{int}) using the formula:
    CLint=ln(2)t1/2×microsomal proteinmg liver weightCL_{int} = \frac{\ln(2)}{t_{1/2}} \times \frac{microsomal\ protein}{mg\ liver\ weight}

Compare to reference compounds (e.g., verapamil) for relative stability .

Q. What computational methods predict solubility and permeability of this compound for preclinical profiling?

  • Methodology :

  • LogP calculation : Use ChemAxon or Schrodinger Suite to estimate partition coefficients. Experimental validation via shake-flask method (octanol-water).
  • PAMPA assay : Simulate passive diffusion through artificial membranes. Correlate results with Caco-2 cell permeability data for lead prioritization .

Contradictions & Challenges

Q. How to address discrepancies in reported crystallographic parameters (e.g., lattice constants) across analogs?

  • Resolution :

  • Validate experimental conditions (e.g., temperature, solvent evaporation rate) that influence crystal packing.
  • Cross-reference with Cambridge Structural Database (CSD) entries for similar indole-sulfonamides. For example, variations in cyclohexyl chair conformations may arise from steric effects of substituents .

Q. Why do some SAR studies report diminished TLR4 activity despite structural similarity to active analogs?

  • Analysis :

  • Check stereochemical purity (e.g., chiral centers in propylindolyl groups).
  • Evaluate off-target effects via kinome-wide profiling (e.g., Eurofins KinaseProfiler). Subtle changes (e.g., methoxy vs. fluoro substituents) may alter binding kinetics .

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